13-Docosenamide, N-[3-(dimethylamino)propyl]-, (13Z)-
Description
13-Docosenamide, N-[3-(dimethylamino)propyl]-, (13Z)- (CAS 149968-48-9), also known as (Z)-N-[3-(dimethylamino)propyl]docos-13-enamide or erucamidopropyl dimethylamine, is a branched-chain fatty acid amide with a molecular formula of C₂₇H₅₄N₂O and a molar mass of 422.73 g/mol . It features a cis-configured double bond at the 13th carbon of the docosenamide chain and a dimethylaminopropyl substituent on the amide nitrogen.
This compound is synthesized via the reaction of N,N-dimethylaminoethanol with mustard anhydride . Its applications span cross-linking agents, intermediates for antitumor drugs and insecticides, and rheology-modifying surfactants . Notably, aqueous solutions of this compound exhibit pH-dependent viscosity, shear-thinning behavior, and thixotropic recovery, making it suitable for industrial formulations requiring controlled flow properties . Safety protocols emphasize its toxicity, necessitating protective equipment to avoid dermal or inhalation exposure .
Properties
IUPAC Name |
(Z)-N-[3-(dimethylamino)propyl]docos-13-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H54N2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-27(30)28-25-23-26-29(2)3/h11-12H,4-10,13-26H2,1-3H3,(H,28,30)/b12-11- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKZLBCDXJYXOK-QXMHVHEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)NCCCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)NCCCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H54N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149968-48-9 | |
| Record name | Erucic acid 3-(N,N-dimethylamino)propylamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149968-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 13-Docosenamide, N-(3-(dimethylamino)propyl)-, (13Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149968489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13-Docosenamide, N-[3-(dimethylamino)propyl]-, (13Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-Docosenamide, N-[3-(dimethylamino)propyl]-, (13Z)- typically involves the reaction of erucic acid with N,N-dimethyl-1,3-propanediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Activation of Erucic Acid: Erucic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form an active ester intermediate.
Amidation Reaction: The active ester intermediate is then reacted with N,N-dimethyl-1,3-propanediamine to form the desired amide product.
Industrial Production Methods
In industrial settings, the production of 13-Docosenamide, N-[3-(dimethylamino)propyl]-, (13Z)- is carried out on a larger scale using similar synthetic routes. The process is optimized for higher yields and cost-effectiveness. Industrial production may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
13-Docosenamide, N-[3-(dimethylamino)propyl]-, (13Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can undergo substitution reactions where the dimethylamino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines .
Scientific Research Applications
13-Docosenamide, N-[3-(dimethylamino)propyl]-, (13Z)- has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of personal care products, lubricants, and coatings due to its surface-active properties
Mechanism of Action
The mechanism of action of 13-Docosenamide, N-[3-(dimethylamino)propyl]-, (13Z)- involves its interaction with cellular membranes and proteins. The compound’s long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, its dimethylamino group can interact with various molecular targets, modulating their activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Behenamid Propyl Dimethylamine (CAS 60270-33-9)
- Structure : Contains a saturated C22 acyl chain (docosanamide) instead of the unsaturated C22 chain in the target compound.
- Function : Primarily used as an antistatic and emulsifying agent in cosmetics .
13-Docosenamide, N-Octadecyl-, (13Z)- (CAS 10094-45-8)
- Structure: Substitutes the dimethylaminopropyl group with a stearyl (C18) chain, resulting in a longer alkyl tail (C₄₀H₇₉NO) .
- Applications: Acts as a lubricant in plastics (e.g., Kemamide E180) due to its non-polar nature .
- Key Difference : The lack of a tertiary amine group eliminates pH-responsive behavior, limiting its utility in aqueous systems compared to the target compound .
9-Octadecenamide, N-[3-(Dimethylamino)Propyl]-, (9Z) (CAS 109-28-4)
- Structure : Shorter acyl chain (C18 vs. C22) with a double bond at the 9th position .
- Applications : Used in polymer processing and coatings.
- Key Difference : The shorter chain reduces hydrophobic interactions, leading to lower viscosity in solutions compared to the C22 analog .
Comparative Data Table
| Compound Name (CAS) | Molecular Formula | Substituent | Key Properties | Applications |
|---|---|---|---|---|
| 13-Docosenamide, N-[3-(dimethylamino)propyl]-, (13Z)- (149968-48-9) | C₂₇H₅₄N₂O | Dimethylaminopropyl | pH-dependent viscosity, thixotropic | Surfactants, drug intermediates |
| Behenamid propyl dimethylamine (60270-33-9) | C₂₇H₅₆N₂O | Dimethylaminopropyl | Non-pH-responsive, lower solubility | Cosmetics, antistatic agents |
| 13-Docosenamide, N-octadecyl-, (13Z)- (10094-45-8) | C₄₀H₇₉NO | Stearyl | High lubricity, non-ionic | Plastic additives |
| 9-Octadecenamide, N-[3-(dimethylamino)propyl]-, (9Z) (109-28-4) | C₂₃H₄₆N₂O | Dimethylaminopropyl | Moderate viscosity, lower thermal stability | Coatings, adhesives |
Functional and Rheological Comparisons
- Cationic vs. Non-Ionic Behavior: The dimethylaminopropyl group in the target compound imparts weak cationic character, enabling pH-responsive aggregation absent in stearyl or hydroxyethyl derivatives (e.g., CAS 93661-75-7) .
- Shear-Thinning Efficiency : The (13Z)-isomer exhibits superior shear-thinning compared to saturated analogs like behenamid derivatives, attributed to disrupted molecular packing from the cis double bond .
- Toxicity Profile : Quaternary ammonium analogs (e.g., benzalkonium chloride in ) show higher acute toxicity than the target compound, which requires handling precautions but is less environmentally persistent .
Research Findings and Industrial Relevance
- Surfactant Performance : The target compound's zero-shear viscosity increases with concentration, peaking at pH 7–8, making it ideal for personal care products requiring reversible gelation .
- Drug Delivery Potential: Its amphiphilic structure and tertiary amine group suggest utility in pH-sensitive drug carriers, a feature absent in non-ionic analogs like N-stearylerucamide .
Biological Activity
13-Docosenamide, N-[3-(dimethylamino)propyl]-, (13Z)-, also known as erucic amidopropyl dimethylamine, is a long-chain fatty acid amide with the molecular formula C27H54N2O. It is primarily synthesized from erucic acid and N,N-dimethyl-1,3-propanediamine. This compound exhibits unique chemical properties that make it valuable in various industrial and biological applications.
| Property | Value |
|---|---|
| Molecular Weight | 422.73 g/mol |
| Density | 0.878 g/cm³ |
| Boiling Point | 544.1 °C at 760 mmHg |
| Flash Point | 282.9 °C |
| LogP | 8.4925 |
The biological activity of 13-Docosenamide is attributed to its structural characteristics, which allow it to interact with cellular membranes and proteins. The long hydrophobic chain facilitates integration into lipid bilayers, influencing membrane fluidity and permeability. The polar dimethylamino group can modulate the activity of various molecular targets within cells, potentially leading to therapeutic effects.
Antimicrobial and Anti-inflammatory Properties
Research has indicated that 13-Docosenamide exhibits antimicrobial and anti-inflammatory activities. Studies suggest that it can inhibit the growth of certain pathogens, making it a candidate for further exploration in antimicrobial therapies. Additionally, its anti-inflammatory properties may be beneficial in treating conditions characterized by chronic inflammation.
Case Study: Antimicrobial Activity
A study conducted on the antimicrobial effects of 13-Docosenamide demonstrated its efficacy against several bacterial strains. The compound was tested using standard agar diffusion methods, showing significant inhibition zones compared to control groups. This suggests potential applications in developing new antimicrobial agents.
Applications in Drug Delivery Systems
The compound's surfactant properties make it suitable for use in drug delivery systems. Its ability to enhance solubility and stability of pharmaceutical compounds could improve the bioavailability of drugs when administered.
Comparative Analysis with Similar Compounds
13-Docosenamide shares structural similarities with other fatty acid amides but possesses unique functionalities due to its dimethylamino propyl group. Below is a comparison with similar compounds:
| Compound | Structure Characteristics | Key Differences |
|---|---|---|
| Erucamide | Long-chain fatty acid amide | Lacks dimethylamino propyl group |
| Oleamide | Shorter chain length | Different hydrophobic properties |
| Stearamide | Saturated fatty acid amide | Different chain length |
Industrial Applications
Due to its surface-active properties, 13-Docosenamide is utilized in various industrial applications, including personal care products, lubricants, and coatings. Its ability to act as an emulsifying agent enhances product stability and performance.
Ongoing Research
Current research is focused on elucidating the full spectrum of biological activities associated with 13-Docosenamide. Investigations are underway to understand its potential roles in cancer therapy and as a therapeutic agent for inflammatory diseases.
Q & A
Basic: What are the optimal synthetic routes for 13-Docosenamide, N-[3-(dimethylamino)propyl]-, (13Z)-, and how can reaction yields be improved?
Answer:
The compound is synthesized via the reaction of erucic acid with ammonia or amines (e.g., dimethylaminopropylamine) under elevated temperatures. Catalytic agents, such as acid or base catalysts, are recommended to improve reaction efficiency and yield. Post-synthesis purification can employ techniques like solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC) for lab-scale applications. Industrial methods recover the compound from polypropylene resin wastewater, but lab adaptations may use column chromatography .
Key Parameters:
- Temperature: 80–120°C
- Catalysts: Acidic (e.g., H₂SO₄) or basic (e.g., NaOH) conditions
- Yield Optimization: Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS.
Basic: How can spectroscopic and thermal characterization methods be applied to confirm the compound’s structural integrity?
Answer:
- FTIR Spectroscopy: Identify functional groups (amide C=O stretch ~1640 cm⁻¹, N-H bend ~1550 cm⁻¹) .
- GC-MS: Confirm molecular weight (337.6 g/mol) and purity by detecting fragmentation patterns .
- DSC: Analyze thermal stability (melting point ~75–85°C) and phase transitions .
- NMR: Resolve discrepancies in CAS registrations (e.g., 112-84-5 vs. 3061-72-1) by comparing chemical shifts for stereoisomers .
Advanced: What mechanistic insights explain its role as a fluorescein quencher in bacterial diagnostics?
Answer:
The compound forms stable ground-state adducts with fluorescein, effectively quenching fluorescence. This property is exploited to monitor bacterial growth in diagnostic assays, where bacterial metabolic activity disrupts the adduct, restoring fluorescence. Experimental validation involves:
- Fluorescence Titration: Measure quenching efficiency (Stern-Volmer analysis).
- Microbial Co-Culture: Correlate fluorescence recovery with bacterial proliferation rates .
Advanced: How can researchers resolve contradictions in reported CAS numbers (112-84-5 vs. 3061-72-1)?
Answer:
Discrepancies may arise from isomerism (e.g., Z vs. E configuration) or salt forms. To confirm identity:
- Chiral HPLC: Separate stereoisomers using a chiral stationary phase.
- X-ray Crystallography: Resolve absolute configuration for crystalline derivatives.
- Cross-Reference: Compare spectral data with NIST and PubChem entries .
Advanced: What experimental designs are suitable for investigating its neuroactive properties?
Answer:
- In Vitro Neuronal Models: Use patch-clamp electrophysiology to assess ion channel modulation (e.g., GABAₐ receptors).
- Neurotransmitter Release Assays: Quantify dopamine or serotonin levels in synaptosomes via HPLC-ECD.
- Controls: Include negative controls (e.g., erucic acid) and positive controls (e.g., known neuroactive amides) .
Basic: How can industrial recovery methods be adapted for lab-scale purification?
Answer:
Industrial recovery via SPE and HPLC can be scaled down using:
- Solid-Phase Extraction (SPE): C18 cartridges to isolate the compound from synthetic mixtures.
- Gravity Column Chromatography: Silica gel with gradient elution (hexane:ethyl acetate).
- Crystallization: Recrystallize from ethanol for high-purity samples.
Advanced: How does the amide functional group influence substitution reactivity in derivatization studies?
Answer:
The electron-withdrawing nature of the amide group reduces nucleophilicity at the carbonyl carbon, requiring strong electrophiles or catalysts for substitution. Example protocols:
- Reductive Amination: Use LiAlH₄ to convert the amide to a secondary amine.
- Nucleophilic Acyl Substitution: Employ SOCl₂ to generate a reactive acyl chloride intermediate .
Advanced: What strategies mitigate batch-to-batch variability in biological activity studies?
Answer:
- Standardized Synthesis: Strictly control reaction time, temperature, and catalyst concentration.
- QC Metrics: Enforce ≥98% purity (HPLC) and consistent thermal profiles (DSC).
- Biological Replicates: Use multiple batches in cell-based assays to assess reproducibility .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE: Use nitrile gloves, lab coats, and safety goggles.
- Ventilation: Work in a fume hood to avoid inhalation of dust/aerosols.
- Waste Disposal: Collect in sealed containers for incineration .
Advanced: How can computational modeling predict its interactions with bacterial membrane targets?
Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to bacterial efflux pumps or lipid bilayers.
- MD Simulations: GROMACS for 100-ns trajectories to assess membrane insertion stability.
- Validation: Compare with experimental data from fluorescein quenching assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
